2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with an isoquinoline ring system, a sulfonylamino group, and a proline moiety . The compound’s isomeric SMILES string isc1cc2c(cc1S(=O)(=O)N3CCC[C@@H]3C(=O)O)c(ncc2Cl)N=C(N)N
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 357.773, and its molecular formula is C12H12ClN5O4S . It has 4 hydrogen donors and 5 hydrogen acceptors. Its LogP value, which is a measure of its lipophilicity, is 0.11 .Scientific Research Applications
Wound Healing
Summary of Application
UK-371804 may have potential applications in the field of wound healing. It can inhibit exogenous uPA in human chronic wound fluid .
Method of Application
UK-371804 can be applied topically to wounds. In a porcine acute excisional wound model, it was found to effectively penetrate into the wounds .
Results or Outcomes
The application of UK-371804 showed no adverse effect on wound healing parameters. It was able to inhibit exogenous uPA activity in the wounds .
properties
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYPSYSMKMZKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
UK-371804 Dihydrate |
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